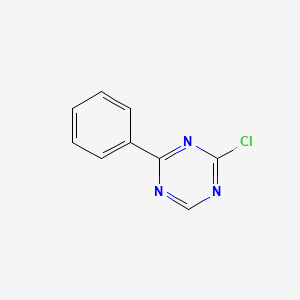

2-Chloro-4-phenyl-1,3,5-triazine

Beschreibung

Contextualization of Triazine Chemistry in Organic Synthesis and Materials Science Research

The chemistry of 1,3,5-triazines is a vast and active area of research, with applications spanning organic synthesis and materials science. In organic synthesis, s-triazine can be used as a precursor for various aromatic compounds. wikipedia.org Triazine derivatives are also employed as building blocks for more complex molecular architectures.

In the field of materials science, the symmetrical and planar structure of the 1,3,5-triazine (B166579) ring makes it an attractive component for the development of advanced materials. Triazine-based compounds are investigated for their potential use in creating organic light-emitting diodes (OLEDs), polymers, and other functional materials. chemicalbook.comchemicalbook.cominnospk.com The ability to systematically substitute the chlorine atoms on cyanuric chloride allows for the precise tuning of the electronic and physical properties of the resulting molecules, making them suitable for a wide range of applications. mdpi.com

Structural Characteristics and Chemical Significance of 1,3,5-Triazine Derivatives

The 1,3,5-triazine ring is aromatic, which contributes to its stability. solubilityofthings.com The nitrogen atoms in the ring are electron-withdrawing, which makes the carbon atoms electron-deficient and susceptible to nucleophilic attack. This reactivity is central to the chemical significance of its derivatives.

A key starting material for many substituted triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The chlorine atoms on cyanuric chloride can be sequentially replaced by various nucleophiles. This stepwise substitution is typically controlled by temperature, allowing for the synthesis of mono-, di-, and tri-substituted triazines with a high degree of control. mdpi.com This controlled reactivity is crucial for creating a diverse library of triazine derivatives with tailored properties for specific applications.

Overview of Research Trajectories for 2-Chloro-4-phenyl-1,3,5-triazine

While research on 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) as an intermediate for materials like OLEDs is more extensively documented, the specific research trajectories for this compound are less abundant in publicly available literature. chemicalbook.cominnospk.com However, based on the known reactivity of monochloro-triazines, it is a versatile intermediate for the synthesis of asymmetrically substituted 1,3,5-triazines.

The presence of a single chlorine atom allows for further functionalization through nucleophilic substitution, while the phenyl group influences the electronic properties and solubility of the molecule. Research involving this compound likely focuses on its use as a building block in the synthesis of new materials with specific optical or electronic properties, or as a scaffold for creating novel bioactive molecules. The synthesis of related compounds, such as 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604), often involves methods like the Friedel-Crafts reaction or Suzuki coupling, starting from cyanuric chloride. google.com It can be inferred that similar synthetic strategies would be applicable for the preparation of this compound and its subsequent derivatives.

Chemical and Physical Properties

Below are tables detailing some of the known properties of the parent 1,3,5-triazine compound and the related 2-chloro-4,6-diphenyl-1,3,5-triazine, which can provide context for the properties of this compound.

Table 1: Properties of 1,3,5-Triazine

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃N₃ |

| Molecular Weight | 81.08 g/mol nih.gov |

| Appearance | White crystalline solid solubilityofthings.com |

| Melting Point | 77-83 °C chemicalbook.com |

| Solubility | Limited in water, more soluble in organic solvents solubilityofthings.com |

Table 2: Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀ClN₃ |

| Molecular Weight | 267.71 g/mol sarex.com |

| Appearance | Off-white to light brown powder sarex.com |

| Density | 1.265 g/cm³ innospk.com |

| Boiling Point | 485.1 °C innospk.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-phenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDYXUKNMGWCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Phenyl 1,3,5 Triazine and Its Structural Analogs

Strategies for the Construction of the 1,3,5-Triazine (B166579) Ring System

The formation of the core 1,3,5-triazine ring can be achieved through several synthetic routes, primarily categorized into cyclotrimerization reactions and stepwise annulation protocols.

Cyclotrimerization Reactions of Nitriles and Related Precursors

The cyclotrimerization of nitriles is a fundamental and widely employed method for the synthesis of symmetrically substituted 1,3,5-triazines. chim.itwikipedia.org This approach involves the head-to-tail trimerization of three identical nitrile molecules to form the six-membered heterocyclic ring. For instance, the synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved through the cyclotrimerization of the corresponding nitriles. chim.it However, this method often necessitates harsh reaction conditions, such as high temperatures and pressures, and may result in moderate yields, particularly for sterically hindered substrates. chim.itresearchgate.net

To address these limitations, various catalytic systems have been developed to promote the cyclotrimerization under milder conditions. Yttrium salts have been shown to effectively catalyze the solvent-free cyclotrimerization of aromatic nitriles. chim.it Furthermore, the use of microwave irradiation in conjunction with silica-supported Lewis acids has emerged as a green and efficient alternative, allowing for shorter reaction times and improved yields. chim.itresearchgate.net

A significant advancement in this area is the controlled cross-cyclotrimerization of different nitriles, which allows for the synthesis of unsymmetrically substituted 1,3,5-triazines. acs.orgsigmaaldrich.com This one-pot procedure involves the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures to form a nitrilium salt intermediate. This intermediate then reacts with two equivalents of a different nitrile at a higher temperature to yield 2,4-disubstituted-6-substituted-1,3,5-triazines. This methodology has even been extended to the synthesis of 1,3,5-triazines bearing three different substituents. acs.orgsigmaaldrich.com The mechanism is predicated on the relative stability of the intermediate nitrilium salts, which are formed through a reversible pathway. acs.orgsigmaaldrich.com

| Catalyst/Reagent | Reaction Conditions | Product Type | Reference |

| Yttrium Salts | Solvent-free | Symmetrical 1,3,5-triazines | chim.it |

| Silica-supported Lewis acids | Microwave irradiation, solvent-free | Symmetrical 1,3,5-triazines | chim.itresearchgate.net |

| Triflic anhydride/acid | Low to high temperature, one-pot | Unsymmetrical 1,3,5-triazines | acs.orgsigmaaldrich.com |

| SmI2/Amines | Not specified | 2,4,6-Trisubstituted-s-triazines | acs.org |

| Li3N | Not specified | 2,4,6-Trisubstituted-s-triazines | acs.org |

Stepwise Annulation Protocols Involving Nitrogen and Carbon Sources

Stepwise annulation offers an alternative and often more versatile approach to constructing the 1,3,5-triazine ring, allowing for greater control over the substitution pattern. These methods involve the sequential reaction of precursors that provide the necessary nitrogen and carbon atoms to build the heterocyclic ring.

One notable example is the Pinner triazine synthesis, which utilizes the reaction of an alkyl or aryl amidine with phosgene. wikipedia.org Another approach involves the reaction of cyanoguanidine with nitriles under microwave irradiation to produce 2,4-diamino-6-substituted-1,3,5-triazines. chim.itresearchgate.net This method has proven effective for a range of alkyl-, aryl-, and heteroarylnitriles. chim.it

More recent developments in this area include copper-catalyzed reactions. For instance, a copper-catalyzed synthesis of substituted 2,4-diamino-1,3,5-triazines has been developed from 1,1-dibromoalkenes and biguanides under mild conditions. organic-chemistry.orgnih.gov An iron-catalyzed cascade annulation of amidines with gem-difluoroalkenes serving as C1 synthons provides a novel route to 2-aroyl-1,3,5-triazines. acs.org This reaction proceeds through the formation of three C-N bonds and one C-O bond in a single catalytic system. acs.org

A three-component reaction involving imidates, guanidines, and amides or aldehydes, mediated by a base such as cesium carbonate, offers a simple and efficient route to unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org These stepwise methods provide valuable alternatives to cyclotrimerization, particularly when specific and unsymmetrical substitution patterns are desired.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated 1,3,5-Triazine Scaffolds

The most prevalent and versatile method for the synthesis of a diverse range of substituted 1,3,5-triazines is the nucleophilic aromatic substitution (SNAr) of chlorine atoms on a pre-formed triazine ring, typically starting from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net The electron-deficient nature of the 1,3,5-triazine ring makes it highly susceptible to attack by nucleophiles. acs.orgwikipedia.org

Regioselective Monosubstitution of the Chlorine Atom in 2-Chloro-4-phenyl-1,3,5-triazine

The synthesis of this compound itself can be achieved through the reaction of cyanuric chloride with a phenylating agent. One common method involves the reaction of cyanuric chloride with phenylmagnesium bromide. Another approach utilizes the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride.

Once 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) is obtained, the subsequent regioselective monosubstitution of one of the remaining chlorine atoms is a key step in the synthesis of more complex derivatives. The reactivity of the chlorine atoms in dichlorotriazines is influenced by the nature of the existing substituent (in this case, the phenyl group) and the incoming nucleophile. The reaction conditions, particularly temperature, play a crucial role in controlling the extent of substitution. Typically, the first substitution on cyanuric chloride can be carried out at low temperatures (e.g., 0 °C), while subsequent substitutions require higher temperatures. researchgate.netrsc.org This differential reactivity allows for the selective replacement of a single chlorine atom. For instance, the reaction of a dichlorotriazine with an amine can be controlled to yield a monosubstituted product. nih.gov

Sequential Substitution Control for Polysubstituted Triazines

The stepwise and controlled substitution of the chlorine atoms in cyanuric chloride is a powerful strategy for the synthesis of polysubstituted triazines with defined substitution patterns. nih.govrsc.orgrsc.orgresearchgate.net The reactivity of the chlorine atoms decreases with each successive substitution, allowing for a sequential and thermodependent introduction of different nucleophiles. nih.govrsc.org

The general order of reactivity for nucleophiles in these sequential substitutions is often crucial. researchgate.netnih.gov For example, when synthesizing O,N-disubstituted triazines, it is generally necessary to introduce the oxygen nucleophile first, as the introduction of an amine deactivates the ring towards further substitution by weaker nucleophiles like alcohols. nih.gov The first substitution is typically performed at 0-5 °C, the second at room temperature, and the third at elevated temperatures (above 65 °C). rsc.org This temperature-controlled, sequential approach has been utilized to synthesize a wide variety of di- and tri-substituted 1,3,5-triazines with diverse functional groups, including alkyl, aromatic, and chiral moieties. nih.gov

| Nucleophile Order | Reaction Temperature | Product Type | Reference |

| 1. p-Hydroxybenzaldehyde | 0-5 °C (1st sub.) | Monosubstituted triazine | rsc.org |

| 2. 2-(Pyridin-2-yl)ethanamine | ~25 °C (2nd sub.) | Disubstituted triazine | rsc.org |

| 3. Aminoalkyl phosphoramidate | >65 °C (3rd sub.) | Trisubstituted triazine | rsc.org |

| 1. Alcohol | -20 °C to 75 °C | Monosubstituted triazine | researchgate.net |

| 2. Thiol | -20 °C to 75 °C | Disubstituted triazine | researchgate.net |

| 3. Amine | -20 °C to 75 °C | Trisubstituted triazine | researchgate.net |

Influence of Electronic and Steric Factors on SNAr Reactivity

The reactivity of halogenated 1,3,5-triazines in SNAr reactions is governed by a combination of electronic and steric factors. rsc.orgresearchgate.net Electron-withdrawing groups on the triazine ring enhance its electrophilicity, making it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org Conversely, electron-donating groups decrease the reactivity of the remaining chlorine atoms towards subsequent substitution. nih.gov

The nature of the nucleophile also plays a significant role. Stronger nucleophiles will react more readily. nih.gov Steric hindrance around the reaction center can impede the approach of the nucleophile, slowing down the reaction rate. nih.govnih.govresearchgate.netrsc.org For example, bulky substituents on the triazine ring or the use of sterically demanding nucleophiles can lead to reduced reaction rates. rsc.org In some cases, steric effects can be exploited to achieve regioselectivity. The interplay of these electronic and steric effects allows for the fine-tuning of the reactivity and selectivity of SNAr reactions on the 1,3,5-triazine scaffold, enabling the synthesis of a vast library of functionalized derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal catalysis provides powerful tools for forging carbon-carbon bonds on the triazine core, enabling the introduction of various substituents with high precision. researchgate.net Palladium-catalyzed reactions, in particular, have become indispensable for modifying chloro-triazines.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon single bond between an organoboron species and an organohalide. wikipedia.org First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the use of generally non-toxic and stable organoboron reagents. wikipedia.orgnobelprize.orglibretexts.org

The mechanism proceeds through a catalytic cycle involving three key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the organohalide (e.g., a chlorotriazine) to form an organopalladium(II) complex. libretexts.org This step is often the rate-determining step, with reactivity trends typically following I > Br > Cl. nih.gov

Transmetalation : In the presence of a base, the organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. nobelprize.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

This methodology has been effectively applied to the synthesis of phenyl-substituted triazines. For instance, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) can be prepared via a Suzuki coupling reaction between p-methoxyphenylboronic acid and cyanuric chloride. google.com A notable development in this area is the use of a magnetic silica-supported palladium complex as a catalyst, which allows for easy separation and recycling, aligning with green chemistry principles. google.com The reaction proceeds with high yield and purity under mild conditions. google.com

Furthermore, the Suzuki reaction can be used to further functionalize existing phenyl-triazine cores. In one example, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) was successfully coupled with (3-chlorophenyl)boronic acid using a tetrakis(triphenylphosphine)palladium(0) catalyst to produce the corresponding trisubstituted triazine in high yield. chemicalbook.com

| Starting Materials | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Methoxyphenylboronic acid + Cyanuric chloride | Magnetic silica (B1680970) supported Pd complex | K₂CO₃, Ethanol, 35°C, 2.5h | 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | 93.5% | google.com |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine + (3-Chlorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃, THF, 80°C | 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine | 91% | chemicalbook.com |

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods are instrumental in derivatizing the triazine ring. The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, has been successfully applied to 2-chloro-4,6-dialkoxy-1,3,5-triazines. researchgate.net This reaction, often catalyzed by a combination of palladium and a copper co-catalyst, allows for the introduction of alkynyl moieties, significantly expanding the structural diversity of accessible triazine analogs. researchgate.net Research has shown that palladium on carbon can effectively catalyze this transformation, tolerating various alkynes like phenylacetylene (B144264) and alk-1-ynols. researchgate.net

The Heck reaction (coupling of an unsaturated halide with an alkene) and the Negishi reaction (coupling of an organozinc compound with an organohalide) also represent powerful, albeit less commonly reported for this specific scaffold, palladium-catalyzed strategies for C-C bond formation that could be applied to modify this compound. nobelprize.org The choice of coupling reaction often depends on the desired substituent and the functional group tolerance required. acs.org

Directed Functionalization via Organometallic Reagents (e.g., Grignard)

The reaction of organometallic reagents, particularly Grignard reagents (organomagnesium halides), with chlorotriazines provides a direct route for C-C bond formation. masterorganicchemistry.com The carbon atom in the triazine ring bonded to chlorine is electrophilic and susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent. youtube.com

This approach has been used for the synthesis of precursors like 2,4-dichloro-6-phenyl-1,3,5-triazine from cyanuric chloride and a phenyl Grignard reagent. google.com However, traditional Grignard reactions often require harsh, anhydrous, and oxygen-free conditions and utilize volatile, flammable solvents like tetrahydrofuran (B95107), which can complicate industrial-scale production. google.com Furthermore, the high reactivity of Grignard reagents can sometimes lead to complex product mixtures or side reactions, especially with multifunctional substrates. masterorganicchemistry.combohrium.com

To overcome some of these limitations, metal-catalyzed cross-coupling reactions involving Grignard reagents have been developed. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) can be coupled with Grignard reagents using palladium or nickel catalysts to afford the corresponding 2-alkyl-substituted triazines in good yields. researchgate.net

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Direct Reaction | Nucleophilic substitution of a chlorine atom on the triazine ring by a Grignard reagent. | Direct C-C bond formation. | Harsh, anhydrous conditions; use of volatile solvents; potential for low selectivity. | google.com |

| Pd- or Ni-catalyzed Coupling | Cross-coupling of a chlorotriazine with a Grignard reagent in the presence of a transition metal catalyst. | Potentially milder conditions and improved yields. | Requires a catalyst, adding cost and complexity. | researchgate.net |

One-Pot and Multicomponent Reaction Strategies for Triazine Derivatization

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. nih.gov This approach saves time, resources, and reduces waste, making it a cornerstone of modern synthetic chemistry. nih.govnih.gov

Several one-pot protocols have been developed for the functionalization of the 1,3,5-triazine core, typically starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govnih.gov By carefully controlling reaction conditions such as temperature, different nucleophiles can be introduced sequentially to replace the chlorine atoms, leading to the synthesis of unsymmetrically substituted triazines in good yields without the need to isolate intermediates. nih.govmdpi.com

More advanced strategies include iron-catalyzed cascade annulations that can form trisubstituted 1,3,5-triazines from amidines and gem-difluoroalkenes in a single operation. acs.orgacs.org These reactions involve the formation of multiple C-N and C-O bonds in one pot, demonstrating remarkable synthetic efficiency. acs.orgacs.org Three-component reactions involving arylaldehydes, thiourea, and orthoformates have also been developed to produce triazine derivatives in a catalyst-free, one-pot process. nih.gov These methods provide rapid access to a diverse library of triazine compounds. rsc.orgorganic-chemistry.org

Sustainable and Green Chemistry Synthetic Protocols

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. For triazine synthesis, this often involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for sustainable chemistry. nih.gov By using microwave irradiation for heating, reactions can often be completed in a fraction of the time required for conventional heating, frequently leading to higher yields and fewer side products. researchgate.nete3s-conferences.org

This technology has been successfully applied to the synthesis of various triazine derivatives. mdpi.com For example, a green and highly efficient one-pot, multicomponent synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed using microwave irradiation under neat (solvent-free) conditions. nih.gov This method not only offers high yields and excellent atom economy but also significantly reduces reaction time and complexity compared to traditional methods. nih.gov

Sequential one-pot syntheses of substituted pyrazolo[1,5-a] acs.orgnih.govrsc.orgtriazines have also benefited from microwave heating, which facilitates rapid and efficient reactions while minimizing waste by avoiding the work-up and purification of intermediate compounds. mdpi.com The combination of microwave heating with solvent-free conditions or the use of solid supports represents a particularly green approach to synthesizing this compound analogs. nih.gov

| Reaction Type | Key Features | Advantages | Reference |

|---|---|---|---|

| One-pot, 3-component synthesis of pyridinyl-triazine-diamines | Microwave heating, neat (solvent-free) conditions. | High yield, reduced reaction time, green and efficient. | nih.gov |

| Sequential one-pot synthesis of pyrazolo[1,5-a] acs.orgnih.govrsc.orgtriazines | Microwave heating for sequential reactions. | Avoids isolation of intermediates, saves energy, time, and minimizes waste. | mdpi.com |

| Synthesis of tri-substituted 1,3,5-triazines from metformin | Microwave heating at 100°C for 3h. | More efficient with higher yields compared to conventional heating. | mdpi.com |

| Solvent-free synthesis of a triazinone derivative | Microwave irradiation on a silica gel support. | Rapid, efficient, enhanced selectivity, ease of manipulation. | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful technique in green chemistry, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional methods. nih.gov The application of ultrasonic irradiation in the synthesis of heterocyclic compounds, including triazine analogs, has shown considerable promise. The underlying principle of this technique, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures, thereby accelerating chemical reactions. researchgate.net

While specific studies detailing the ultrasound-assisted synthesis of this compound are not extensively documented in the reviewed literature, the methodology has been successfully applied to the synthesis of structurally related nitrogen-containing heterocycles, such as 1,2,4-triazole (B32235) derivatives. For instance, the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives was achieved in high yields (75–89%) within a short duration (40–80 minutes) at a moderate temperature range of 45–55 °C using ultrasound irradiation. mdpi.com This represents a significant improvement over conventional heating methods, which required 16–26 hours to afford the products in lower yields (60–75%). mdpi.com

Another example is the ultrasound-promoted synthesis of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles, which was described as a rapid and cleaner procedure. nih.gov Similarly, the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives under ultrasonic irradiation in an aqueous medium was accomplished in just 2 minutes at ambient conditions, highlighting the efficiency of this eco-friendly approach. nanobioletters.com These examples strongly suggest that an ultrasound-assisted approach could be a viable and efficient method for the synthesis of this compound and its analogs, offering the key advantages of green chemistry. nanobioletters.com

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Triazole Derivatives

| Parameter | Ultrasound-Assisted Synthesis mdpi.com | Conventional Synthesis mdpi.com |

|---|---|---|

| Reaction Time | 40–80 minutes | 16–26 hours |

| Yield | 75–89% | 60–75% |

| Temperature | 45–55 °C | Not specified |

| Conditions | Milder | More strenuous |

Catalyst-Free and Supported Catalyst Systems

The synthesis of this compound and its structural analogs often relies on catalytic methods to achieve high efficiency and selectivity. While catalyst-free methods for the synthesis of this specific triazine are not widely reported, the use of supported catalyst systems is a well-established and versatile approach.

Supported catalyst systems often involve the use of transition metals to facilitate cross-coupling reactions, which are fundamental in constructing the triazine core with various substituents. A notable example is the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine, a structural analog of the target compound. In one method, this compound was synthesized from cyanuric chloride and phenylboronic acid using a nickel catalyst, Ni(pcy3)2Cl2, in the presence of potassium carbonate. This reaction, conducted in tetrahydrofuran at 70°C for 12 hours, resulted in a high yield of 94.1% and a purity of 98.9%. chemicalbook.com

Another versatile catalytic system employs palladium catalysts for Suzuki-Miyaura cross-coupling reactions. For instance, the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with 3-chlorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate yielded the corresponding trisubstituted triazine in 91% yield. chemicalbook.com This demonstrates the utility of palladium catalysts in further functionalizing the triazine ring.

Iron-catalyzed systems have also been developed for the synthesis of triazine derivatives. An iron-catalyzed [3 + 2 + 1] annulation of gem-difluoroalkenes with benzimidamides provides access to structurally diverse 2-aroyl-1,3,5-triazines. acs.org Although this method yields a different class of triazine derivatives, it highlights the potential of iron catalysts in constructing the triazine core.

The choice of catalyst and reaction conditions can be tailored to achieve the desired substitution pattern on the triazine ring. These catalytic methods offer a robust platform for the synthesis of a wide array of this compound analogs with potential applications in various fields of chemistry.

Table 2: Examples of Supported Catalyst Systems for the Synthesis of Triazine Analogs

| Catalyst System | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Ni(pcy3)2Cl2 / K2CO3 | Cyanuric chloride, Phenylboronic acid | 2-chloro-4,6-diphenyl-1,3,5-triazine | 94.1% | chemicalbook.com |

| Pd(PPh3)4 / K2CO3 | 2-chloro-4,6-diphenyl-1,3,5-triazine, 3-chlorophenylboronic acid | 2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | 91% | chemicalbook.com |

| FeCl3 / Cs2CO3 | 4-(2,2-difluorovinyl)-1,1'-biphenyl, 4-chlorobenzimidamide | 2-aroyl-1,3,5-triazine derivative | up to 85% | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Phenyl 1,3,5 Triazine

Nucleophilic Reactivity at the C2-Chlorine Position

The primary mode of reactivity for 2-chloro-4-phenyl-1,3,5-triazine involves the displacement of the chloride ion by various nucleophiles. This process is a classical nucleophilic aromatic substitution (SNAr) reaction. The rate and success of these substitutions are influenced by the nature of the nucleophile, reaction temperature, and the presence of a base to neutralize the liberated hydrochloric acid. researchgate.net

Reaction with Amine-Based Nucleophiles and Amide Formation

The substitution of the chlorine atom with amine-based nucleophiles is a widely utilized transformation. This reaction provides a straightforward route to a variety of amino-substituted phenyl-triazines. The process typically involves reacting this compound with a primary or secondary amine, often in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) to scavenge the HCl produced. researchgate.netnih.gov

These reactions are fundamental in the synthesis of more complex molecules, including those with potential biological activity and materials for various applications. mdpi.com For instance, the resulting amino-triazine derivatives can serve as precursors for luminescent materials and other functional organic compounds. mdpi.com

In a related application, 2-chloro-4,6-disubstituted-1,3,5-triazines are employed as coupling agents in amide bond formation. nih.govacs.org While the specific subject of this article is the 4-phenyl derivative, the general principle involves the activation of a carboxylic acid by the chlorotriazine, followed by nucleophilic attack by an amine to form the amide bond. nih.govrsc.org This methodology is valuable in peptide synthesis and the creation of other amide-containing structures. researchgate.netacs.org

Table 1: Examples of Reactions with Amine-Based Nucleophiles

| Amine Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| N-methyl morpholine | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | THF, room temperature, 1 h | nih.gov |

| Cyclohexylamine | N-cyclohexylbenzamide | Grinding with TCT and PPh3, K2CO3, 20 min | rsc.org |

Substitution with Oxygen-Centred Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen-centered nucleophiles, such as alkoxides and phenoxides, readily displace the chlorine atom in this compound to form the corresponding ethers. These reactions are typically carried out by treating the chlorotriazine with an alcohol or phenol (B47542) in the presence of a base, or by using a pre-formed alkoxide or phenoxide salt. rsc.org

The reactivity follows the general principles of SNAr, where the electron-withdrawing nature of the triazine ring facilitates the attack of the oxygen nucleophile. The resulting alkoxy- and phenoxy-triazine derivatives are important intermediates for the synthesis of a diverse range of compounds, including those with applications in materials science and medicinal chemistry. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is a well-known coupling reagent synthesized through this type of reaction. researchgate.netnih.gov

Table 2: Examples of Reactions with Oxygen-Centred Nucleophiles

| Oxygen Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Sodium methoxide | 2-chloro-4,6-dimethoxy-1,3,5-triazine | N,N-dimethylformamide, gradual heating | google.com |

| Phenol | Mono-substituted triazine | EtOAc, DIEA, 0°C, 30 min | arkat-usa.org |

Reactivity with Sulfur-Centred Nucleophiles (e.g., Thiols)

Sulfur-centered nucleophiles, particularly thiols and their corresponding thiolates, are effective in displacing the chlorine atom of this compound. These reactions lead to the formation of thioether derivatives. The high nucleophilicity of sulfur makes these reactions generally efficient. rsc.org

The resulting thio-substituted triazines have been explored for various applications. The reaction conditions are similar to those used for amine and oxygen nucleophiles, often requiring a base to facilitate the reaction. nih.gov The order of reactivity for nucleophilic substitution on a related trichlorotriazine (B8581814) was found to be alcohol > thiol > amine. nih.gov

Table 3: Examples of Reactions with Sulfur-Centred Nucleophiles

| Sulfur Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Thiol | Mono-substituted triazine | EtOAc, DIEA, 0°C, 30 min | arkat-usa.org |

Reactions with Carbon-Centred Nucleophiles (e.g., Organometallics)

Carbon-centered nucleophiles, such as those derived from organometallic reagents, can also participate in substitution reactions with this compound. These reactions are crucial for forming carbon-carbon bonds and introducing new organic fragments onto the triazine ring.

A notable example is the Suzuki coupling reaction, where a boronic acid derivative is coupled with the chlorotriazine in the presence of a palladium catalyst and a base. For instance, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) can be synthesized by reacting 1,3,5-triazine (B166579) with phenylboronic acid in the presence of a nickel catalyst. chemicalbook.com Similarly, 2-chloro-4,6-diphenyl-1,3,5-triazine itself can be further functionalized using palladium-catalyzed cross-coupling reactions with other boronic acids. chemicalbook.com These methods are instrumental in creating complex triazine-based architectures for applications in materials science, such as in the development of host materials for organic light-emitting diodes (OLEDs). chemicalbook.com

Table 4: Examples of Reactions with Carbon-Centred Nucleophiles

| Carbon Nucleophile (Organometallic) | Product | Reaction Conditions | Catalyst | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 2-chloro-4,6-diphenyl-1,3,5-triazine | Tetrahydrofuran (B95107), 70°C, 12 h | Ni(pcy3)2Cl2 | chemicalbook.com |

| 3-Chlorophenylboronic acid | 2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | Tetrahydrofuran, 80°C, reflux | Tetrakis(triphenylphosphine)palladium | chemicalbook.com |

Reactivity of the Triazine Ring Framework

Electrophilic Aromatic Substitution Considerations

The 1,3,5-triazine ring is a π-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). Unlike electron-rich aromatic systems such as benzene (B151609), the triazine ring in this compound is generally not susceptible to attack by electrophiles under standard EAS conditions. The focus of its reactivity remains overwhelmingly on nucleophilic substitution at the carbon atoms, particularly the one bearing the chlorine substituent.

Reduction and Oxidation Pathways of the Heterocycle

The 1,3,5-triazine ring in compounds like this compound can undergo both reduction and oxidation, although nucleophilic substitution of the chlorine atom is often the most facile reaction. The electrochemical behavior of the s-triazine core has been a subject of detailed investigation, providing insights into its reduction pathways.

Studies on structurally similar s-triazine derivatives, such as 2-chloro-4,6-diamino-1,3,5-triazine, on mercury electrodes have shown that the heterocycle undergoes a four-electron irreversible reduction. researchgate.net The mechanism is highly dependent on the pH of the medium. In strongly acidic environments, the protonated form of the triazine is reduced. The rate-determining step in this process is the second one-electron transfer. As the acidity decreases, the mechanism shifts. A protonation event at the N5 nitrogen of the triazine ring precedes a two-electron reduction, which is followed by a subsequent protonation and another electron transfer to yield a dechlorinated molecule. researchgate.net This general pathway is applicable to other chloro-s-triazines as well. researchgate.net For instance, Ir(III) complexes functionalized with a triphenyl triazine moiety show reduction potentials consistent with the reduction being centered on the triazine ring. rsc.org

While less common, oxidation of the triazine ring or its substituents can also occur. For example, 2-amino researchgate.netchemicalbook.comlookchem.comtriazines can react with ketones through an oxidative process to form N-( researchgate.netchemicalbook.comlookchem.comtriazine-2-yl) α-ketoamides or N-( researchgate.netchemicalbook.comlookchem.comtriazine-2-yl) amides via oxidative C-C bond cleavage. nih.gov This transformation highlights the capacity of the triazine system to participate in complex oxidation reactions under specific conditions. nih.gov

Intramolecular Rearrangements and Tautomerism Studies

Intramolecular dynamics, such as restricted rotations and tautomerism, are significant features in the chemistry of substituted triazines. While direct studies on this compound are not extensively detailed in the provided literature, research on analogous compounds provides a strong framework for understanding these phenomena.

A notable example is the investigation of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. researchgate.net At low temperatures, spectroscopic analysis revealed the presence of multiple isomers. These were attributed to the restricted rotation around the C(amino)-N(triazine) bond. Such rotational barriers are a form of intramolecular rearrangement. The study also confirmed the existence of the 4,6-diamino-1,3,5-triazine tautomeric form for these molecules in solution. researchgate.net This suggests that aminotriazines, and potentially other substituted triazines, exist in equilibrium between different tautomeric forms, a factor crucial to their reactivity and interaction with other molecules. The structure of one such compound in the solid state was determined to be the 4,6-diamino-1,3,5-triazine form, stabilized by both intramolecular and intermolecular hydrogen bonds. researchgate.net

Detailed Mechanistic Studies of Triazine Transformations

Understanding the precise mechanisms of triazine reactions requires detailed kinetic and intermediate-state analysis. These studies provide a deeper comprehension of the factors controlling reaction outcomes and efficiencies.

Kinetic studies on triazine derivatives have provided quantitative data on their transformations. In the context of the electroreduction of a simazine (B1681756) analogue, a value for the rate constant of the protonation reaction was determined to be approximately 10^8 L mol⁻¹ s⁻¹ at pH 6.7 from the decrease in the limiting current. researchgate.net

Furthermore, dynamic NMR spectroscopy, specifically 2D-Exchange spectroscopy (EXSY), has been employed to probe the kinetics of intramolecular processes. For a series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, 2D-EXSY studies were used to determine the equilibrium constants and the activation free energies (ΔG‡) associated with the restricted rotation about the amino-triazine bond. researchgate.net A linear correlation between the activation free energy and temperature confirmed a consistent rotational process across the series of compounds studied. researchgate.net While not involving the target molecule directly, this type of analysis is critical for understanding the energetic barriers of conformational changes in substituted triazines.

Table 1: Kinetic Data for Related Triazine Transformations

| Compound/Process | Parameter | Value | Method |

|---|---|---|---|

| Electroreduction of Simazine analogue | Protonation Rate Constant (pH 6.7) | ~10⁸ L mol⁻¹ s⁻¹ | Polarography |

Identifying transient species such as reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. In the oxidation of 2-amino researchgate.netchemicalbook.comlookchem.comtriazines with ketones, a plausible mechanism has been proposed based on control experiments and related literature. nih.gov The reaction is believed to proceed through several key intermediates. Initially, the ketone reacts with iodine to form an intermediate (A), which is then oxidized to a subsequent intermediate (B). This species then reacts with the 2-amino researchgate.netchemicalbook.comlookchem.comtriazine to furnish another intermediate (C or C'), which undergoes further rapid oxidation to yield the final product. An alternative pathway involves the ketone being oxidized in the presence of copper, iodine, and oxygen to generate a superoxide (B77818) intermediate (D'), which then undergoes nucleophilic attack by the aminotriazine (B8590112) to form intermediate E, a precursor to the final amide product via C-C bond cleavage. nih.gov

In the electroreduction of chloro-s-triazines, the mechanism involves the protonated depolarizer as the key reactive species in acidic media, with the rate-determining step identified as the second one-electron transfer, implying a high-energy transition state at that point in the reaction coordinate. researchgate.net These examples underscore the complex, multi-step nature of triazine transformations and the critical role that specific intermediates play in dictating the final product distribution. researchgate.netnih.gov

Strategic Derivatization and Functionalization Approaches for 2 Chloro 4 Phenyl 1,3,5 Triazine Scaffolds

Methodologies for Introducing Diverse Substituents onto the Triazine Core

The primary method for introducing substituents onto the 2-chloro-4-phenyl-1,3,5-triazine core is through nucleophilic substitution of the chlorine atom. researchgate.net This reaction is highly versatile, allowing for the incorporation of a wide range of functional groups. The reactivity of the triazine ring is influenced by the number of chlorine atoms present; cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is more reactive than its mono- and di-substituted counterparts. mdpi.com The substitution process is typically temperature-dependent, with the first substitution occurring at low temperatures (e.g., 0°C), the second at room temperature, and the third requiring elevated temperatures. nih.govarkat-usa.org

Common nucleophiles used in these reactions include:

Amines: Reaction with various primary and secondary amines leads to the formation of amino-substituted triazines. uu.nlresearchgate.net

Alcohols and Phenols: Alkoxy and aryloxy derivatives can be prepared by reacting with the corresponding alcohols or phenols, often in the presence of a base. frontiersin.org

Thiols: Thioether-functionalized triazines are accessible through reaction with thiols. nih.gov

Beyond simple nucleophilic substitution, more advanced techniques have been developed to introduce a broader range of substituents. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl groups by reacting the chloro-triazine with a suitable boronic acid. chemicalbook.com This method significantly expands the diversity of achievable molecular architectures.

The following table provides examples of reaction conditions for introducing different substituents onto a triazine core, starting from cyanuric chloride.

Post-Synthetic Functional Group Interconversions of Triazine Derivatives

Post-synthetic modification refers to the chemical transformation of functional groups on a pre-formed triazine derivative. iit.edufiveable.me This approach allows for the fine-tuning of molecular properties without altering the core triazine structure. Functional group interconversions are a cornerstone of organic synthesis, enabling chemists to convert one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uk

For example, a nitro group introduced onto the phenyl ring of a 2-substituted-4-phenyl-1,3,5-triazine can be subsequently reduced to an amino group. This amino group can then undergo a variety of further reactions, such as acylation or diazotization, to introduce additional functionality. Similarly, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other acid derivatives.

These transformations provide a powerful tool for creating libraries of related compounds from a common intermediate, facilitating the systematic exploration of structure-activity relationships.

Rational Design Principles for Advanced Triazine-Based Molecular Architectures

The electronic properties of the 1,3,5-triazine (B166579) ring can be significantly modulated by the introduction of substituents with varying electronic characteristics. numberanalytics.com Electron-donating groups (EDGs), such as amino (-NH₂) or alkoxy (-OR) groups, increase the electron density of the triazine ring through resonance and inductive effects. lumenlearning.com This can enhance the reactivity of the remaining chloro substituents towards nucleophilic attack.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the triazine ring. numberanalytics.com This deactivation can be useful for controlling the selectivity of subsequent reactions. The electronic nature of substituents on the phenyl ring can also influence the properties of the molecule, affecting factors like luminescence and biological activity. benthamdirect.com For instance, the introduction of phenyl substituents can increase the likelihood of π-stacking interactions with biological macromolecules. benthamdirect.com

The size and arrangement of substituents on the triazine scaffold can introduce steric hindrance, which plays a crucial role in determining the molecule's three-dimensional shape and conformational dynamics. tcu.edu Bulky substituents can restrict rotation around single bonds, leading to specific, well-defined conformations. chemistryviews.org In some cases, this restricted rotation can give rise to atropisomerism, a form of axial chirality where the isomers can be stable and separable. nih.gov

The planarity of the triazine ring and its substituents is also an important factor. For example, planar conformations can be favored by intramolecular hydrogen bonds. mdpi.com The conformation of triazine derivatives can be influenced by environmental factors such as pH, which can alter protonation states and, consequently, rotational barriers of amino groups. tcu.edu

The nitrogen atoms within the 1,3,5-triazine ring, as well as nitrogen atoms in substituents, can act as coordination sites for metal ions. uu.nl This property allows for the design of triazine-based ligands for the construction of metal complexes and coordination polymers. researchgate.net The coordination chemistry of triazine ligands is rich and versatile, with applications in areas such as catalysis and materials science. uu.nlacs.org

By strategically placing coordinating groups on the this compound scaffold, it is possible to create polydentate ligands that can bind to metal centers in a specific manner. For example, the introduction of pyridyl or pyrazolyl groups can lead to the formation of pincer-type ligands that form stable complexes with a variety of metals. mdpi.com The electronic properties of the triazine core can influence the coordination properties of the ligand and the resulting metal complex. acs.org

Advanced Spectroscopic and Structural Characterization Techniques in Triazine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Chloro-4-phenyl-1,3,5-triazine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl group and the single proton on the triazine ring. The chemical shifts (δ) of the phenyl protons typically appear in the aromatic region, generally between 7.0 and 9.0 ppm. The exact positions and splitting patterns depend on the electronic environment and coupling with adjacent protons. For instance, in related phenyl-triazine structures, protons on the phenyl ring exhibit complex multiplets due to spin-spin coupling. rsc.orgrsc.org The proton attached to the triazine ring is expected to resonate at a distinct chemical shift, likely downfield due to the electronegativity of the adjacent nitrogen atoms. In the parent 1,3,5-triazine (B166579), the protons appear as a singlet at high chemical shifts. chemicalbook.com

Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl Protons (ortho, meta, para) | 7.5 - 8.8 | Multiplet (m) |

Note: These are estimated values based on analogous compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in The spectrum for this compound would show distinct signals for each unique carbon atom. The carbons of the triazine ring are highly deshielded and appear at low field, typically in the range of 160-175 ppm. For example, the carbons in the parent 1,3,5-triazine ring resonate at approximately 166.3 ppm. spectrabase.com The carbon atom bonded to the chlorine (C-Cl) would be expected at the higher end of this range, while the carbon bonded to the phenyl group (C-Ph) and the remaining triazine carbon would also have characteristic shifts. The phenyl carbons typically resonate between 125 and 140 ppm. oregonstate.eduorganicchemistrydata.org The quaternary carbon of the phenyl ring attached to the triazine ring would likely be found around 135 ppm.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Triazine Carbons (C-Cl, C-Ph, C-H) | 165 - 175 |

| Phenyl Carbon (quaternary, C-ipso) | 134 - 138 |

Note: These are estimated values based on analogous compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed. nih.govacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal from the phenyl ring and the triazine ring to its corresponding carbon atom.

While tautomerism is less likely in this compound compared to its amino- or hydroxy-substituted counterparts, Dynamic NMR (DNMR) could be used to study the rotational barrier of the C-N bond connecting the phenyl group to the triazine ring. iaea.org At low temperatures, the rotation around this bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the ortho protons (and corresponding carbons) of the phenyl ring. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. 2D EXSY (Exchange Spectroscopy) can be used to confirm such dynamic exchange processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The in-plane stretching vibrations of the triazine ring are similar to those of a phenyl ring and typically appear in the 1400-1600 cm⁻¹ region. mdpi.com A strong band, or series of bands, around 1500-1520 cm⁻¹ is characteristic of the C=N stretching in the triazine ring. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration would be observed in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. A particularly characteristic feature for 1,3,5-triazines is a strong, symmetric ring-breathing vibration (the "ring-puckering" mode) that is Raman-active and appears around 990-1000 cm⁻¹. mdpi.com This band is often weak or absent in the IR spectrum, making Raman a valuable tool for identifying the triazine core.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | IR |

| Triazine Ring Stretch (C=N) | 1500 - 1520 | IR (strong) |

| Aromatic Ring Stretch (C=C) | 1450 - 1600 | IR |

| Triazine Ring Breathing | 990 - 1000 | Raman (strong) |

Note: These are estimated values based on analogous compounds. mdpi.comchemicalbook.comnist.govchemicalbook.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization. For this compound (molecular formula C₉H₆ClN₃), the calculated molecular weight is approximately 191.63 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. arkat-usa.orgresearchgate.netmiamioh.edu The molecular ion peak (M⁺) would be observed, along with an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is characteristic for compounds containing one chlorine atom.

Predicted Mass Spectrometry Fragmentation Pattern for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 191/193 | [M]⁺ | Molecular Ion |

| 156 | [M-Cl]⁺ | Loss of a chlorine radical |

| 129 | [M-Cl-HCN]⁺ | Loss of chlorine followed by hydrogen cyanide |

| 102 | [C₆H₄N₂]⁺ or [C₇H₄N]⁺ | Further fragmentation of the ring system |

Note: The fragmentation pathways are predictive based on the analysis of similar triazine structures. arkat-usa.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic transitions within a molecule. For triazine derivatives, UV-Vis spectra reveal characteristic absorption bands that are influenced by the nature and substitution pattern of the aromatic rings and other functional groups attached to the triazine core.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional molecular structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not available in the search results, data for closely related compounds illustrates the power of this technique. For example, the crystal structure of 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine (B13659934) has been determined. researchgate.net Similarly, the solid-state structure of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines has been elucidated, revealing a 4,6-diamino-1,3,5-triazine structure stabilized by hydrogen bonds. researchgate.net In another study, single crystal X-ray diffraction of 2,4,6-triamino-1,3,5-triazine (melamine) confirmed its monoclinic crystal system. researchgate.net These examples highlight how X-ray crystallography provides precise spatial arrangements of atoms, which is crucial for understanding the physical properties and reactivity of triazine derivatives. The technique has been used to characterize a range of substituted triazines, revealing details about their molecular conformation and packing in the crystal lattice. researchgate.netresearchgate.net

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information obtained from such a study.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, which in turn confirms its empirical formula. This method provides the percentage of each element present in the sample.

For this compound, with a molecular formula of C₉H₆ClN₃, the theoretical elemental composition can be calculated. While direct experimental results for this specific compound are not provided, numerous studies on related triazine derivatives report the use of elemental analysis to verify their synthesized structures. For example, the synthesis of various 2,4,6-trisubstituted-1,3,5-triazines includes elemental analysis data that confirms the calculated percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). mdpi.comsemanticscholar.org For instance, the elemental analysis of a synthesized triazine derivative with the formula C₂₅H₂₁Cl₂N₇O₂ showed calculated values of C: 57.48%, H: 4.05%, Cl: 13.57%, N: 18.77%, and O: 6.13%, which were in close agreement with the found experimental values. semanticscholar.org This demonstrates the routine and essential nature of this technique in the characterization of new compounds.

Theoretical Elemental Composition of this compound (C₉H₆ClN₃)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 56.40% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.16% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.51% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.94% |

| Total | 191.63 | 100.00% |

Computational Chemistry and Theoretical Modeling of 2 Chloro 4 Phenyl 1,3,5 Triazine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of chemical systems. For triazine derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G*, 6-31G(d,p)), have been instrumental in optimizing molecular geometries and understanding electronic properties. niscpr.res.innih.govmdpi.com

Theoretical calculations for related triazine systems have shown that the optimized molecular structures are often not planar. For instance, in some 1,2,4-triazine (B1199460) derivatives, the phenyl groups can rotate out of the triazine plane by angles ranging from 15 to 35 degrees to minimize steric hindrance, which in turn affects the π-interactions within the molecule. nih.gov The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations generally show good agreement with experimental data from X-ray crystallography. niscpr.res.in

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key parameters derived from DFT calculations. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. In a study on a related triazine derivative, the HOMO was found to be located on the 1,2,4-triazolo[4,3-a]pyridine ring, the benzene (B151609) ring, and the thioether group, while the LUMO was mainly on the 1,2,4-triazolo[4,3-a]pyridine ring, indicating an intramolecular charge transfer from the benzene ring to the triazolo-pyridine moiety. mdpi.com

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.24791 | -6.746 |

| LUMO Energy | -0.06806 | -1.852 |

| Energy Gap (ΔE) | 0.17985 | 4.894 |

Ab Initio and Semi-Empirical Methods for Quantum Chemical Properties

Ab initio and semi-empirical methods are foundational computational techniques for determining the quantum chemical properties of molecules. libretexts.org Ab initio methods derive their results from first principles, using only fundamental physical constants without experimental data, offering high accuracy for smaller molecules. wikipedia.orgnih.gov Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them suitable for larger systems. libretexts.org

These methods are essential for predicting various properties, including:

Electronic state energies: Understanding the energy levels within the molecule. libretexts.org

Dipole moments and polarizability: Predicting how a molecule will interact with electric fields. libretexts.org

Bonding and reactivity: Investigating the nature of chemical bonds and predicting reaction pathways. libretexts.org

For complex systems, a combination of methods is often employed. For instance, ab initio calculations can provide benchmark data for smaller fragments of a large molecule, which can then be used to parameterize semi-empirical or molecular mechanics models for the entire system. biomolmd.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational landscape and intermolecular interactions of large and complex systems. nih.gov MD simulations, in particular, provide a dynamic view of molecular behavior over time, which is crucial for understanding processes like protein-ligand binding and conformational changes. nih.govnih.gov

In the context of triazine-related compounds, MD simulations have been used to understand the binding mechanisms of inverse agonists to receptors. nih.gov These simulations can reveal key amino acid residues involved in binding and how the flexibility of certain structural elements, like helices in a protein, correlates with the biological activity of the compound. nih.gov By analyzing the binding free energy, researchers can correlate computational results with experimental biological activity. nih.gov

For instance, studies on related heterocyclic systems have shown that intermolecular interactions such as hydrogen bonds and π-π stacking play a significant role in stabilizing the crystal structure. researchgate.net MD simulations can elucidate the dynamic nature of these interactions in solution, providing insights that are not accessible from static crystal structures.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For example, DFT calculations at the B3LYP/6-311G* level have been used to compute vibrational frequencies (IR and Raman spectra) for related heterocyclic compounds. niscpr.res.in The calculated wavenumbers generally show good agreement with experimental values, aiding in the assignment of vibrational modes. researchgate.net

Reactivity descriptors, derived from conceptual DFT, provide insights into the chemical reactivity of a molecule. Key descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Fukui Functions: Identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. researchgate.net

Analysis of the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.57 |

| Electronegativity (χ) | 4.57 |

| Global Hardness (η) | 3.50 |

| Global Softness (S) | 0.14 |

| Electrophilicity Index (ω) | 2.99 |

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens through which to study reaction mechanisms and their associated energetics. DFT simulations, for example, have been used to elucidate the reaction pathways of metabolites of nitroaromatic compounds with biological thiols. nih.gov These studies can identify transition states, intermediates, and calculate the activation energies for different reaction pathways, offering a detailed molecular-level understanding of the reaction mechanism. nih.gov

For triazine chemistry, theoretical studies have explored the mechanisms of reactions such as the inverse-electron-demand Diels-Alder (IEDDA) reaction. organic-chemistry.org Computational modeling revealed that the reaction between electron-deficient 1,3,5-triazines and aldehydes/ketones proceeds through a stepwise mechanism involving hetero-Diels-Alder and retro-Diels-Alder steps. organic-chemistry.org These calculations also highlighted the crucial role of an acid catalyst in lowering the activation barriers for both steps. organic-chemistry.org The calculated energy profile for such a reaction can pinpoint the rate-determining step and provide a quantitative measure of the reaction's feasibility. organic-chemistry.org

Advanced Applications in Materials Science and Organic Synthesis

Utilization as Building Blocks for Oligomeric and Polymeric Materials

The unique electronic properties and rigid structure of the 1,3,5-triazine (B166579) core make it an attractive component for the design of complex macromolecular architectures. The facile nature of its synthesis, often starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the creation of derivatives with controlled substitution patterns. researchgate.netnih.gov The 2-Chloro-4-phenyl-1,3,5-triazine molecule is a key intermediate in this process, offering a single reactive site for further functionalization.

The 1,3,5-triazine unit is a powerful synthon in supramolecular chemistry, capable of directing the formation of ordered one-, two-, and three-dimensional networks through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net While this compound itself is primarily a precursor, its significance lies in its ability to be readily converted into molecules designed for self-assembly.

The reactive chlorine atom can be substituted via nucleophilic aromatic substitution reactions with molecules containing functional groups (e.g., amines, alcohols) that can act as hydrogen bond donors or acceptors. nih.gov For instance, reacting it with aminobenzoic acid would introduce both a hydrogen-bonding amide linkage and a carboxylic acid group, enabling the formation of intricate hydrogen-bonded networks. The phenyl group and the triazine ring themselves can participate in π-π stacking interactions, further stabilizing the resulting supramolecular structures. This strategic functionalization allows chemists to program molecules to assemble into predictable and functional architectures for applications in host-guest chemistry, sensing, and catalysis. researchgate.net

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and large surface areas, making them suitable for applications in gas storage, catalysis, and separation. nih.gov The rigid, planar geometry and electron-deficient nature of the 1,3,5-triazine ring make it an exceptional building block for constructing stable COFs. nih.gov

This compound serves as a valuable precursor for creating the complex monomers needed for COF synthesis. The chloro- group provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to link the triazine core to other aromatic units, forming the extended, rigid structures that define a COF. For example, it can be used to synthesize more complex, multi-functional building blocks which are then polymerized under solvothermal conditions to yield the final porous material. nih.gov The incorporation of the nitrogen-rich triazine ring can impart specific properties to the COF, such as enhanced selectivity for certain guest molecules.

| Precursor Type | Linkage Chemistry | Resulting Material | Key Feature |

| Triazine-aldehyde | Condensation with amines | Imine-linked COF | High chemical stability |

| Triazine-amine | Condensation with aldehydes | Imine-linked COF | Tunable pore functionality |

| Triazine-boronic acid | Dehydrative condensation | Boronate-ester COF | Reversible bond formation |

This table illustrates common strategies for incorporating triazine units into COFs, a process for which this compound can serve as a foundational precursor.

The synthesis of polymers with complex architectures, such as hyper-branched polymers or linear polymers with precisely placed functional side-chains, relies on monomers with specific reactivity. 1,3,5-triazine derivatives are widely used for this purpose due to the ability to control the number and type of substituents on the triazine core. nih.gov

As a mono-functional building block (in terms of its single reactive chlorine), this compound is ideally suited for several roles in polymer construction:

End-capping Agent: It can be used to terminate a polymer chain, introducing a phenyl-triazine group at the chain end to modify the polymer's solubility, thermal stability, or electronic properties.

Side-chain Functionalization: It can be grafted onto a pre-existing polymer backbone with reactive sites, decorating a linear polymer with phenyl-triazine side-chains.

Monomer Synthesis: It serves as a starting point for the synthesis of more complex AB₂ or AB₃ type monomers essential for the construction of hyper-branched polymers. By first reacting the chlorine and then modifying the phenyl ring or creating additional reactive sites, a multifunctional monomer can be prepared for subsequent polymerization.

Precursors for Optoelectronic and Photofunctional Materials

The 1,3,5-triazine ring is an electron-deficient system, a property that makes it highly valuable in the design of materials for electronic and photonic applications. researchgate.net Its exceptional thermal stability and the ability to tune its electronic properties through substitution have led to its use in a variety of photo- and electroluminescent devices. researchgate.netresearchgate.net

In Organic Light-Emitting Diodes (OLEDs), the host material plays a critical role in facilitating the efficient recombination of electrons and holes to generate light. An ideal host should have high thermal stability, a high triplet energy level (to confine excitons on the guest emitter), and balanced charge-transport properties. researchgate.net

The electron-accepting triazine core is an excellent electron-transporting moiety. By reacting this compound with electron-donating molecules (such as carbazole (B46965) or diphenylamine (B1679370) derivatives), it is possible to create bipolar host materials. researchgate.net These materials possess both electron-transporting (the triazine part) and hole-transporting (the donor part) capabilities, leading to more balanced charge injection and a wider recombination zone within the emissive layer of the OLED, thereby improving device efficiency and lifetime. researchgate.net This bipolar strategy is also fundamental to the design of advanced Thermally Activated Delayed Fluorescence (TADF) emitters, which enable OLEDs to achieve theoretical internal quantum efficiencies of 100%. nih.gov

| Triazine-Based Host Material | Donor Moiety | Application | Key Property |

| DPA-TRZ | Diphenylamine | Green Phosphorescent OLED | Bipolar charge transport |

| DDPA-TRZ | 2x Diphenylamine | Green Phosphorescent OLED | Improved hole injection |

| TDPA-TRZ | 3x Diphenylamine | Green Phosphorescent OLED | High thermal stability |

This table presents examples of bipolar host materials synthesized from triazine precursors, illustrating the design principle of combining donor (DPA) and acceptor (TRZ) units. researchgate.net

Beyond its role as a host, the triazine scaffold is a versatile platform for creating a wide array of active components for photo- and electroluminescent devices. researchgate.net The ability to attach different functional groups to the triazine core allows for precise tuning of the material's photophysical properties, such as its absorption and emission wavelengths. researchgate.net

This compound acts as a key intermediate in the synthesis of these functional molecules. The chlorine atom can be replaced with various chromophores to create dyes with specific colors or with electroactive units to build materials for other layers in an electronic device. For example, Sonogashira or Suzuki coupling reactions can be used to attach extended π-conjugated systems to the triazine ring, shifting the emission color. mdpi.com Furthermore, triazine derivatives have been directly incorporated into emissive materials, such as iridium complexes for phosphorescent OLEDs, where the triazine unit helps to modulate the electronic properties and emission characteristics of the final complex. rsc.org This synthetic flexibility makes this compound a cornerstone for developing next-generation materials for lighting and display technologies.

Development of Fluorescent Sensors and Nonlinear Optical (NLO) Chromophores

Derivatives of 1,3,5-triazine are recognized as valuable building blocks for creating advanced functional materials, including molecularly imprinted polymers, liquid crystals, and other optical materials. acs.org The synthesis of novel aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine (B147588) cores has been reported, and these materials have been utilized in the construction of OLEDs and as photocatalysts. nih.gov Given these precedents, it is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with desirable fluorescent and NLO properties. The phenyl group could be further functionalized to tune the electronic and optical characteristics of the final material.

Table 1: Potential Photophysical Properties of this compound Derivatives (Hypothetical)

| Property | Potential Characteristic | Rationale based on Analogues |

| Emission Wavelength | Tunable in the visible spectrum | Functionalization of the phenyl group can alter the electronic structure. |